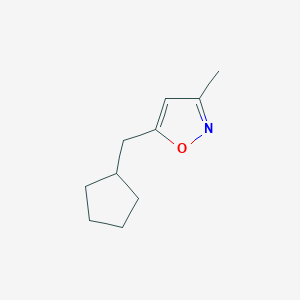
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino acid moiety and a tetrahydroisoquinoline ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups and Fmoc (9-fluorenylmethoxycarbonyl) for the carboxyl groups. The reaction conditions often require the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)pentanoic acid
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)butanoic acid
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)propanoic acid
Uniqueness
The uniqueness of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid lies in its specific structure, which combines an amino acid moiety with a tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H26N4O4 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[(2-aminoacetyl)-[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-8-4-3-7-15(18(25)26)22(16(23)10-20)17(24)14-9-12-5-1-2-6-13(12)11-21-14/h1-2,5-6,14-15,21H,3-4,7-11,19-20H2,(H,25,26)/t14-,15-/m0/s1 |
InChI-Schlüssel |
JFKBPEYVAKMWNR-GJZGRUSLSA-N |
Isomerische SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)N([C@@H](CCCCN)C(=O)O)C(=O)CN |
Kanonische SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N(C(CCCCN)C(=O)O)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)




![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)


![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
